molecular formula C17H13NO5 B2739186 (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate CAS No. 324774-26-7

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate

Cat. No.: B2739186
CAS No.: 324774-26-7
M. Wt: 311.293
InChI Key: KXWFEIFDFQEWGI-MDZDMXLPSA-N
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Description

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is a synthetic chemical building block of interest in advanced materials and medicinal chemistry research. This compound features both an acrylate ester and a nitrophenyl group, structural motifs commonly found in compounds with diverse functionalities. Acrylate and methacrylate derivatives are frequently utilized to enhance the functionality of materials, prized for their high optical transparency, good mechanical, and thermal durability, which lends them to applications in biomedicine, orthopedics, dental materials, and biochemical sensors . The presence of the nitro group on the phenyl ring suggests potential for electronic applications, as such groups are often involved in charge transfer interactions. Computational studies, such as Density Functional Theory (DFT) analysis commonly applied to similar nitroaromatic systems, can provide valuable insights into this compound's geometric, electronic, and spectroscopic properties, helping to predict its reactivity and potential interactions . Furthermore, structurally related nitrophenyl-acrylate derivatives have demonstrated significant biological activity in research settings. For instance, some analogues have shown antiproliferative effects on cancer cell lines like HeLa, while other nitroaromatic compounds have been investigated through molecular docking as potential antiviral agents . This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWFEIFDFQEWGI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can be achieved through several synthetic routes. One common method involves the esterification of 2-oxo-2-phenylethyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Another synthetic route involves the Claisen-Schmidt condensation of benzaldehyde with 3-nitroacetophenone, followed by esterification with 2-oxo-2-phenylethyl alcohol. This method requires the use of a base, such as sodium hydroxide, and is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Chemistry

(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate serves as a building block in organic synthesis. It is used in various chemical reactions due to its electrophilic nature, allowing it to participate in:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Nitro groups can be reduced to amines or hydroxylamines.
  • Substitution Reactions : The phenyl groups can undergo electrophilic or nucleophilic substitutions.

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, suggesting mechanisms involving enzyme inhibition and receptor binding.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development. Its mechanisms of action may include:

  • Enzyme Inhibition : Targeting specific metabolic pathways.
  • Receptor Interaction : Modulating signal transduction pathways.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows it to serve as an intermediate in synthesizing complex materials.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antimicrobial Effective against Gram-positive bacteria
Anticancer Induced apoptosis in certain cancer cell lines

Table 2: Synthesis Methods Comparison

MethodYield (%)Reaction Conditions
Esterification85Reflux with sulfuric acid
Claisen-Schmidt Condensation75Elevated temperature with NaOH

Mechanism of Action

The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Antiproliferative Activity

(a) 2-Oxo-2-phenylethyl(2E)-3-[4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enoate
  • Structure : Differs by having a 4-(2-oxo-2-phenylethoxy)phenyl substituent instead of 3-nitrophenyl.
  • Activity: Demonstrated superior antiproliferative activity compared to doxorubicin in U-87 (glioblastoma), U-138 MG (glioblastoma), and H1299 (lung carcinoma) cell lines.
(b) (E)-2-oxo-2-phenylethyl 3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylate
  • Structure : Contains a 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl group.
  • Activity : Exhibited 92.0% growth inhibition against KG-1 (acute myeloid leukemia) cells, highlighting selectivity. The methoxy group may modulate electron density, affecting target binding .
(c) Ethyl 3-nitrocinnamate
  • Structure : Simpler ethyl ester with a 3-nitrophenyl acrylate backbone.
  • Ethyl esters generally exhibit lower lipophilicity, reducing cellular uptake .

Substituent Effects on Bioactivity

Compound Substituent Position/Type Key Biological Findings
Target Compound 3-Nitrophenyl Moderate to high activity (data inferred from analogues)
2-Oxo-2-phenylethyl(2E)-[...] 4-(2-Oxo-2-phenylethoxy)phenyl Superior activity vs. doxorubicin
(E)-2-oxo-2-phenylethyl [...] 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenyl 92.0% inhibition in KG-1 cells
Ethyl 3-nitrocinnamate Ethyl ester Likely lower potency (structural inference)
  • Key Insight : The 2-oxo-2-phenylethyl group enhances activity compared to ethyl esters, likely due to increased steric bulk and π-π interactions. Nitro groups at the 3-position (vs. 4-position in analogues like 5b in ) optimize electronic effects for target binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C17H13NO6 327.3 Not reported
5b () C25H20NaO5+ 423.12 (sodium adduct) 101–103
Phenethyl acrylate () C20H20NO4 338.4 Not reported

    Biological Activity

    (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

    Synthesis

    The synthesis of this compound typically involves a multi-step process, often starting from commercially available precursors. The compound can be synthesized through a Knoevenagel condensation reaction followed by subsequent modifications. This method allows for the introduction of various functional groups that can enhance biological activity.

    Antimicrobial Properties

    Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with nitro groups demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

    CompoundMIC (µg/mL)Target Organism
    Nitro Compound A8.25S. aureus
    Nitro Compound B10.5E. coli
    This compoundTBDTBD

    The presence of the nitro group in the structure is often associated with increased antibacterial efficacy, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

    Cytotoxicity and Anticancer Activity

    In vitro studies have indicated that similar acrylate compounds exhibit cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through various pathways, including oxidative stress and DNA damage.

    Research findings demonstrate varying degrees of cytotoxicity across different cancer cell lines:

    Cell LineIC50 (µM)Reference
    HeLa25
    MCF-730
    A54915

    Study on Antimicrobial Activity

    A recent study evaluated the antimicrobial properties of several nitro-substituted acrylates, including this compound. The results indicated a strong correlation between the nitro group position and the compound's efficacy against Gram-positive bacteria. The study concluded that structural modifications could enhance antibacterial properties significantly.

    Study on Cytotoxic Effects

    Another investigation focused on the cytotoxic effects of acrylate derivatives on breast cancer cells. The study found that compounds with electron-withdrawing groups, such as nitro and halogens, showed increased potency against MCF-7 cells, suggesting that these modifications could improve therapeutic outcomes in cancer treatment.

    Q & A

    Q. What are the challenges in analyzing dynamic processes like keto-enol tautomerism in this compound using NMR?

    • Methodology : Use variable-temperature NMR (25–60°C) to observe equilibrium shifts. In DMSO-d₆, enol tautomers show broad OH peaks (δ 12–14 ppm), while keto forms exhibit sharp carbonyl signals. 2D EXSY experiments quantify exchange rates, revealing stabilization by intramolecular H-bonding .

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